3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
Description
3-((2-Morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a derivative of the 1,2,4-triazin-5(4H)-one scaffold, a heterocyclic system known for its diverse chemical reactivity and biological applications. The compound features a morpholinoethylamino substituent at position 3, which introduces both steric bulk and polarity due to the morpholine ring’s oxygen atom. This structural motif is significant in medicinal and agrochemical research, as derivatives of 1,2,4-triazin-5(4H)-ones are frequently explored as herbicides, enzyme inhibitors, and bioactive intermediates .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c15-8-7-11-13-9(12-8)10-1-2-14-3-5-16-6-4-14/h7H,1-6H2,(H2,10,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSFFVTGDNPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with 2-(morpholino)ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted triazine derivatives with various functional groups attached to the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The biological and physicochemical properties of 1,2,4-triazin-5(4H)-ones are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazin-5(4H)-ones
Key Observations:
Substituent Effects on Bioactivity: Metamitron and metribuzin are commercial herbicides with substituents (methyl, phenyl, tert-butyl) that enhance lipophilicity and target binding. In contrast, the target compound’s morpholinoethyl group may improve solubility and alter enzyme interaction due to hydrogen-bonding capability . Isometamitron demonstrates how positional isomerism (phenyl at position 3 vs. 6) affects hydrogen-bonding networks and crystal packing, which could influence stability and formulation .
Hydrogen-Bonding and Stability: Metamitron exhibits a bifurcated N–H···N,N hydrogen bond, rare in triazinones, which stabilizes its crystal structure. Hydrolysis studies of 1,6-dihydrometamitron () suggest triazinones with electron-withdrawing groups (e.g., morpholinoethyl) may resist acid hydrolysis better than methyl-substituted analogs .
Synthetic Routes: Metribuzin is synthesized via condensation of thiocarbohydrazide with tert-butyl pyruvate, while the target compound likely requires alkylation of a triazinone precursor with a morpholinoethylating agent, as seen in similar triazinone alkylation protocols () .
Physicochemical and Agrochemically Relevant Properties
- Solubility: The morpholino group in the target compound is expected to enhance water solubility compared to metamitron (1200 ppm) and metribuzin, which rely on nonpolar substituents .
- Thermal Stability: Morpholinoethyl substitution may reduce melting points compared to metamitron (125–126.5°C) due to disrupted crystal packing.
- Enzyme Inhibition: Metamitron and metribuzin inhibit HPPD and photosynthesis, respectively. The target compound’s morpholino group could target enzymes with polar active sites, such as kinases or proteases .
Biological Activity
3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class, characterized by its unique structure that includes a morpholinoethyl amino group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its interaction with biological systems and its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazines have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibited inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
In cancer research, this compound has been evaluated for its cytotoxic effects on tumor cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in models of inflammation. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated effectiveness against MRSA with an MIC of 32 µg/mL. | Supports the potential use as an antimicrobial agent. |
| Cytotoxicity Assay | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10-20 µM. | Highlights selective toxicity towards cancer cells. |
| Anti-inflammatory Model | Reduced cytokine levels by up to 50% in LPS-stimulated macrophages. | Suggests therapeutic potential in inflammatory conditions. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Anticancer Mechanism : Activation of apoptotic pathways via mitochondrial dysfunction.
- Anti-inflammatory Mechanism : Modulation of signaling pathways related to inflammation (NF-kB pathway).
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For triazine derivatives, a common approach is reacting 3-amino-1,2,4-triazole with morpholinoethylamine under reflux in anhydrous ethanol, followed by purification via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (1:3 v/v) . Key parameters include maintaining anhydrous conditions and controlling reaction time (8–12 hours) to avoid side products like N-alkylated byproducts.
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Verify the presence of morpholinoethyl and triazinone moieties (e.g., δ 3.6–3.8 ppm for morpholine protons, δ 160–165 ppm for carbonyl carbons) .
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 280.3) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Employ broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
- Enzyme inhibition : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How does the morpholinoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The morpholinoethyl group enhances nucleophilicity at the triazine N-atom due to electron-donating effects. Kinetic studies (UV-Vis monitoring at 300 nm) show accelerated substitution with thiols or amines in polar aprotic solvents (e.g., DMF, 60°C), with rate constants (k) 2–3× higher than non-substituted analogs .
Q. How to resolve contradictions in reported bioactivity data for structurally similar triazinones?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., morpholinoethyl vs. benzyl groups) using molecular docking (AutoDock Vina) to identify target binding affinities .
- Batch reproducibility : Validate purity (>95% by HPLC) and stability (TGA/DSC for thermal degradation profiles) to exclude batch-specific artifacts .
Q. What advanced analytical methods are suitable for quantifying trace impurities in the compound?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient elution) to detect and quantify impurities (<0.1%) .
- ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppb .
Q. How to design ecotoxicological studies to assess environmental persistence?
- Methodological Answer :
- OECD 307 guidelines : Perform soil biodegradation tests (28 days, 20°C) with LC-MS/MS monitoring of parent compound and metabolites (e.g., morpholine derivatives) .
- Algal toxicity assays : Measure growth inhibition in Chlorella vulgaris (72-hour EC₅₀) under OECD 201 conditions .
Q. What methodologies are used to study its metabolic pathways in mammalian systems?
- Methodological Answer :
- In vitro microsomal assays : Incubate with rat liver microsomes (NADPH regeneration system) and analyze metabolites via UPLC-QTOF-MS .
- Stable isotope labeling : Use ¹³C-labeled compound to track metabolic intermediates in urine/fecal samples .
Q. How to optimize experimental designs for in vivo efficacy studies?
- Methodological Answer :
- Randomized block design : Assign treatment groups (n=10) to control for inter-individual variability, with endpoints like tumor volume reduction or survival rates .
- Dose-response modeling : Apply nonlinear regression (GraphPad Prism) to calculate ED₅₀ and therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
